
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide, also known as TFM, is a chemical compound with a molecular formula of C8H5ClF3NO. It is a white crystalline solid that is commonly used in scientific research. TFM is a potent insecticide and is commonly used to control aquatic pests in bodies of water such as lakes, ponds, and rivers.
Applications De Recherche Scientifique
Reactions with Alkenes and Dienes : N-(3-chlorophenyl)-2,2,2-trifluoroacetamide has been studied in reactions with alkenes and dienes in oxidative systems. These reactions lead to various products like iodoamidation and successive addition-cyclization products, which are significant in organic synthesis (Shainyan et al., 2015).
Structural Analysis and FTIR Studies : The compound's iodine-containing derivatives have been analyzed using X-ray and FTIR spectroscopy. These studies provide insights into the conformers of amides and their structural analogues, which are crucial for understanding molecular interactions (Sterkhova et al., 2017).
Synthesis in Organic Chemistry : It has been used in the synthesis of novel compounds, such as N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, demonstrating its utility in creating diverse chemical structures (Tian et al., 2014).
Gas-Liquid Chromatography Applications : The compound plays a role in the derivatization process for gas-liquid chromatography, aiding in the simultaneous determination of related compounds, which is significant in analytical chemistry (Heyn et al., 1982).
Capillary Gas Chromatography : It is used in the derivatization of 3-chloropropanediol for capillary gas chromatography, demonstrating its utility in enhancing analytical methods (Kissa, 1992).
Insecticidal Applications : Derivatives of N-(3-chlorophenyl)-2,2,2-trifluoroacetamide have been synthesized and tested for insecticidal efficacy, indicating its potential in pest control (Rashid et al., 2021).
Trifluoroacetylation in Trace Analysis : It has been used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild conditions, which is important in trace analysis (Donike, 1973).
Preparation of Isomeric Compounds : Its application in the preparation of isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes, through a one-pot procedure, showcases its versatility in organic synthesis (Spagnolo & Zanirato, 1996).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKVCIVKSRGSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



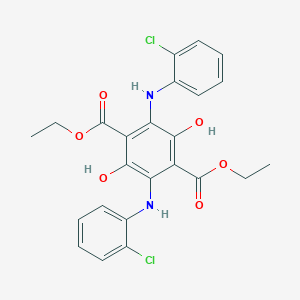
![N'-[1-(1-adamantyl)ethylidene]benzohydrazide](/img/structure/B411908.png)

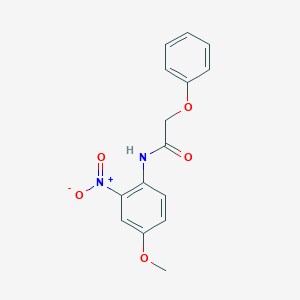
![2-Phenoxy-N-[5-(2-phenoxy-acetylamino)-naphthalen-1-yl]-acetamide](/img/structure/B411916.png)
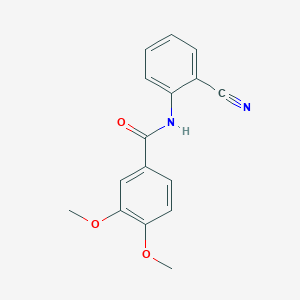
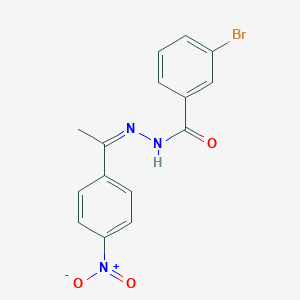
![(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(phenyl)methanone](/img/structure/B411919.png)
![N-[4-[4-[(3,4-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B411920.png)
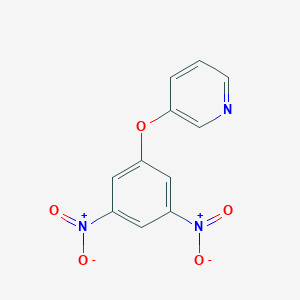
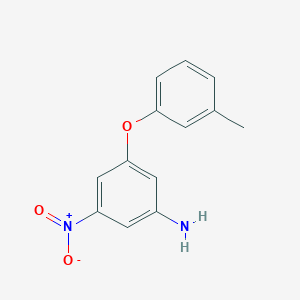

![(5E)-2-anilino-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411928.png)
![[4-(4,6-Bis-trichloromethyl-[1,3,5]triazin-2-yl)-phenyl]-dimethyl-amine](/img/structure/B411929.png)